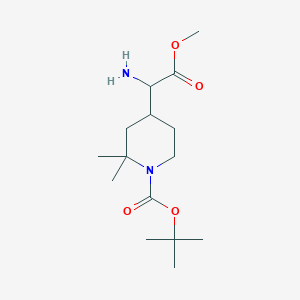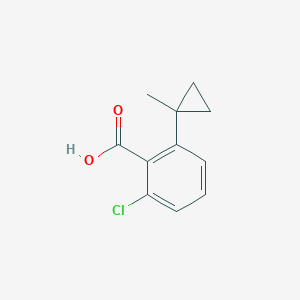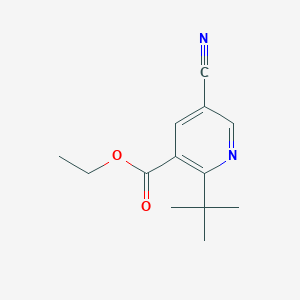
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H25ClN2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-oxo-2-methoxyethyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other chemical applications .
Scientific Research Applications
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate
- tert-Butyl (S)-4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate stands out due to its specific structural features, such as the presence of the tert-butyl group and the methoxy-oxoethyl moiety. These features confer unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(9-15(17,4)5)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3 |
InChI Key |
OZTHTWBUIFWZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)
![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)

![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12988439.png)
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one](/img/structure/B12988451.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)

